(R)-(-)-Ketoprofen-13C,d3
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Overview
Description
(R)-(-)-Ketoprofen-13C,d3 is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in scientific research for its analgesic and anti-inflammatory properties. It is a chiral compound, meaning it has two enantiomers, (R)-(-)-Ketoprofen and (S)-(+)-Ketoprofen. The this compound is a labeled version of (R)-(-)-Ketoprofen, which contains three stable isotopes of carbon and three deuterium atoms, making it useful for tracking the drug in biological systems.
Mechanism of Action
(R)-(-)-Ketoprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX, (R)-(-)-Ketoprofen reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
(R)-(-)-Ketoprofen has been shown to have analgesic, anti-inflammatory, and antipyretic effects in animal models and in humans. It has also been shown to inhibit platelet aggregation and to have potential anticancer properties.
Advantages and Limitations for Lab Experiments
The use of (R)-(-)-Ketoprofen-13C,d3 in lab experiments has several advantages. It allows for the precise tracking of the drug in biological systems and can provide valuable information on the pharmacokinetics and metabolism of the drug. However, the cost of the labeled compound may be a limitation for some experiments.
Future Directions
There are several future directions for research involving (R)-(-)-Ketoprofen-13C,d3. One area of interest is the development of new drug delivery systems for (R)-(-)-Ketoprofen, which could improve the drug's efficacy and reduce its side effects. Another area of research is the investigation of the potential anticancer properties of (R)-(-)-Ketoprofen and its derivatives. Finally, the use of this compound in combination with other labeled compounds could provide valuable insights into the complex interactions between drugs and biological systems.
Synthesis Methods
The synthesis of (R)-(-)-Ketoprofen-13C,d3 involves several steps. First, the starting material, (R)-(-)-2-(3-benzoylphenyl)propionic acid, is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 13C-labeled methylmagnesium bromide to form the labeled ketone intermediate. Finally, the ketone is reduced with deuterated sodium borohydride to form this compound.
Scientific Research Applications
(R)-(-)-Ketoprofen-13C,d3 is used in scientific research to study the pharmacokinetics and metabolism of (R)-(-)-Ketoprofen in vivo and in vitro. It is also used to investigate the mechanism of action of the drug and its effects on various biochemical and physiological processes.
properties
IUPAC Name |
(2R)-2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1/i1+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-YIHCAOEQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.